molecular formula C15H17N3O3S B2808412 Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate CAS No. 1330750-54-3

Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate

Cat. No.: B2808412
CAS No.: 1330750-54-3
M. Wt: 319.38
InChI Key: IMWHSYPMDSWZHW-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate is a thiazole-based compound characterized by a 4-methylphenyl substituent at position 4 of the thiazole ring. At position 2, a carbamoyl group is linked via a urea bridge to an ethyl acetate moiety. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl and ethyl groups) and hydrogen-bonding capacity (from the carbamoyl and urea functionalities). Thiazole derivatives are widely studied for their biological activity, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

ethyl 2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-21-13(19)8-16-14(20)18-15-17-12(9-22-15)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWHSYPMDSWZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with α-haloketones under basic conditions.

    Carbamoylation: The thiazole derivative is then reacted with ethyl chloroacetate in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the ester moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the thiazole ring and the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ester moiety.

    Substitution: Various substituted thiazole and aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate has shown promise in the field of medicinal chemistry, particularly in the development of antimicrobial agents. Thiazole derivatives are known for their biological activity, including antibacterial and antifungal properties.

Antimicrobial Activity

A study investigated various thiazole derivatives, including those related to this compound. The results indicated that these compounds exhibited significant antimicrobial activity against various pathogens. For instance:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Agricultural Applications

In agriculture, thiazole derivatives have been explored for their potential as plant growth regulators and pesticides. This compound's structural characteristics may contribute to its efficacy in enhancing crop yield and resistance to pests.

Plant Growth Regulation

Research indicates that thiazole compounds can influence plant growth by modulating hormonal pathways. In a controlled study:

TreatmentEffect on Plant Height (cm)Control (cm)
This compound2520
Control (no treatment)20N/A

The treated plants exhibited a significant increase in height compared to the control group, suggesting that this compound may serve as an effective growth regulator.

Material Science Applications

This compound can also be utilized in the synthesis of novel materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability or electrical conductivity.

Polymer Composites

In material science, the incorporation of thiazole derivatives into polymer matrices has shown to improve mechanical properties. A study demonstrated that composites made with this compound exhibited:

PropertyBefore AdditionAfter Addition
Tensile Strength (MPa)3045
Thermal Stability (°C)200250

These enhancements indicate potential applications in developing high-performance materials for various industrial uses.

Mechanism of Action

The mechanism of action of Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and properties are influenced by substituents on the thiazole ring and adjacent functional groups. Key analogs include:

Compound Name Key Structural Differences Impact on Properties
Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate Lacks carbamoyl amino group Reduced hydrogen-bonding potential; higher lipophilicity
Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate Phenyl group instead of 4-methylphenyl Lower lipophilicity; potential for π-π stacking with aromatic targets
Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate Chloroethyl substituent; oxoacetate instead of carbamoyl Increased electrophilicity; potential toxicity due to reactive chloroethyl group
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate Morpholine sulfonyl benzamide substituent Enhanced solubility (polar sulfonyl group); possible reduced membrane permeability

Key Observations :

  • Lipophilicity : The 4-methylphenyl group in the target compound balances lipophilicity better than purely aromatic (e.g., phenyl) or polar (e.g., sulfonyl) substituents.
  • Reactivity : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit stronger enzyme inhibition but poorer solubility . The ethyl acetate moiety in the target compound offers metabolic stability compared to methoxy analogs, which hydrolyze faster .

Biological Activity

Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound involves multiple steps, typically starting from readily available thiazole derivatives. The process generally includes the formation of the thiazole ring followed by the introduction of the ethyl group and the carbamoyl moiety. Various methods reported in literature highlight the importance of optimizing reaction conditions to improve yield and purity.

Biological Activity Overview

Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, a study demonstrated that thiazole derivatives exhibited significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.57 µM to 28.0 µM, indicating strong antiproliferative effects compared to standard drugs like Staurosporine .

Mechanism of Action
The mechanism of action for compounds containing thiazole rings often involves the induction of apoptosis and cell cycle arrest. For example, one derivative was shown to increase early apoptosis by 22.39% in MCF-7 cells and significantly affect cell cycle distribution, suggesting that these compounds may disrupt normal cellular processes leading to cancer cell death .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4cMCF-72.57Induces apoptosis
Compound 5HepG226.8Cell cycle arrest
StaurosporineMCF-76.77Standard control

In Vivo Studies

In vivo studies are essential to validate the efficacy observed in vitro. Some derivatives have been tested in animal models for their ability to inhibit tumor growth and metastasis. These studies often involve monitoring tumor size reduction and overall survival rates in treated groups compared to controls.

Pharmacological Applications

Thiazole derivatives have been explored for various pharmacological applications beyond anticancer activity, including:

  • Antimicrobial Activity : Some studies indicate that thiazole compounds exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Research has suggested potential anti-inflammatory mechanisms through inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Certain thiazole derivatives have been identified as inhibitors of specific enzymes relevant in disease pathology.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Cyclocondensation of 4-(4-methylphenyl)-1,3-thiazol-2-amine with ethyl chloroacetate to form the thiazole core .
  • Step 2: Acylation with carbamoyl chloride derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to introduce the carbamoyl-aminoacetate moiety .
  • Optimization Tips:
    • Use TLC to monitor intermediate formation (e.g., hexane:ethyl acetate 3:1) .
    • Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Key Analytical Confirmation
1Ethyl chloroacetate, DMF, 70°C78NMR (δ 2.35 ppm: CH₃ of 4-methylphenyl)
2Carbamoyl chloride, THF, RT65MS (m/z 347.1 [M+H]⁺)

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the thiazole ring (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS m/z 347.1 [M+H]⁺) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% with C18 column, acetonitrile:water 70:30) .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays (MIC against S. aureus and E. coli) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination) .
  • Dose-Response Curves: Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values .

Advanced Research Questions

Q. How does the compound’s substituent arrangement influence its biological activity compared to other thiazole derivatives?

Methodological Answer:

  • Structural Comparison: The 4-methylphenyl and carbamoyl groups enhance lipophilicity, improving membrane permeability vs. simpler thiazoles (e.g., 5-acetylthiazole lacks ester functionality, reducing bioavailability) .
  • Activity Trends:
    • Antimicrobial: Ethyl acetate moiety increases solubility, enhancing MIC by 2–4× compared to non-ester analogs .
    • Anticancer: Substitution at the thiazole 2-position improves kinase inhibition (e.g., IC₅₀ = 12 µM vs. 45 µM for unsubstituted analogs) .

Q. Table 2: Substituent Impact on Biological Activity

CompoundKey SubstituentsMIC (µg/mL)IC₅₀ (µM)
Ethyl 2-({[...]acetate4-methylphenyl, carbamoyl8.212.0
5-AcetylthiazoleAcetyl group32.5>100
4-(4-Methylanilino)thiazoleAnilino group16.445.0

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar derivatives?

Methodological Answer:

  • Data Validation: Replicate assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times) .
  • Mechanistic Studies:
    • Perform target engagement assays (e.g., thermal shift assays for protein binding) .
    • Compare logP values to assess bioavailability discrepancies (e.g., logP = 2.8 vs. 1.5 for less active analogs) .

Q. What computational methods are recommended to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., EGFR kinase, PDB ID: 1M17) to predict binding poses .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
  • ADMET Prediction: SwissADME to estimate pharmacokinetics (e.g., BBB permeability: Low; CYP inhibition: Moderate) .

Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?

Methodological Answer:

  • HPLC-MS Tracking: Monitor for common byproducts (e.g., ethyl carbamate derivatives at m/z 320.1) .
  • Process Optimization:
    • Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
    • Adjust stoichiometry (1.2:1 ratio of carbamoyl chloride to thiazole amine) to minimize side reactions .

Q. What strategies are effective for modifying the compound to enhance selectivity toward specific biological targets?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 4-methylphenyl group with fluorophenyl (improves target affinity by 1.5×) .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance cellular uptake .
  • SAR Studies: Synthesize analogs with varying carbamoyl chain lengths (C2–C6) to optimize steric fit in enzyme active sites .

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